
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is a chemical compound that belongs to the isoquinoline class It is characterized by the presence of a p-chlorobenzyl group, two methoxy groups, and an isopropyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the p-Chlorobenzyl Group: This step involves the reaction of the isoquinoline core with p-chlorobenzyl chloride under basic conditions.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the p-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of the target compound.
6,7-Dimethoxy-1-isopropylisoquinoline: A related isoquinoline derivative.
p-Chlorobenzyl Alcohol: Another related compound with similar structural features.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-isopropylisoquinoline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62334-30-9 |
|---|---|
Molecular Formula |
C21H23BrClNO2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1-propan-2-ylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H22ClNO2.BrH/c1-13(2)21-18-11-20(25-4)19(24-3)10-17(18)15(12-23-21)9-14-5-7-16(22)8-6-14;/h5-8,10-13H,9H2,1-4H3;1H |
InChI Key |
LNRMGVKZUMKZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


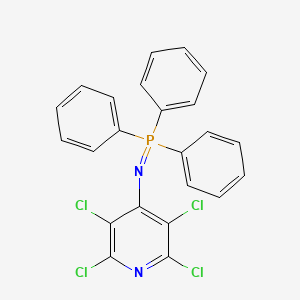
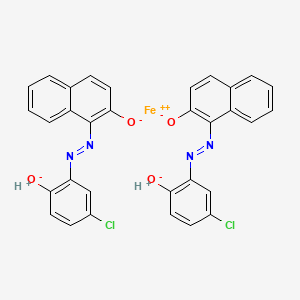
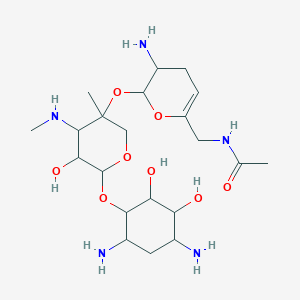
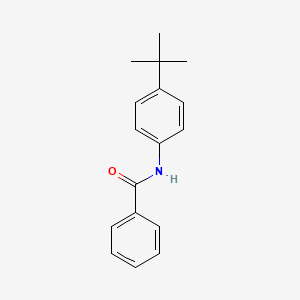
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
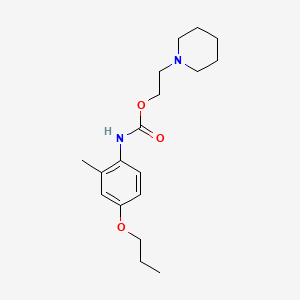


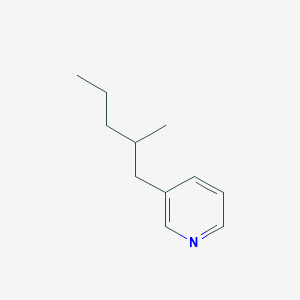
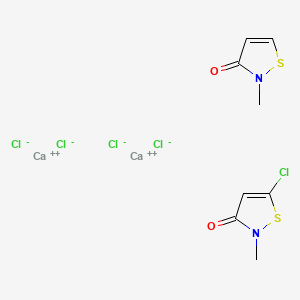
![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
